molecular formula C20H20N6O2 B2897038 N-{[8-(3-Methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}-2-phenylbutanamide CAS No. 1775548-82-7

N-{[8-(3-Methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}-2-phenylbutanamide

Cat. No.: B2897038
CAS No.: 1775548-82-7
M. Wt: 376.42
InChI Key: YHPKDAMEBSYKQK-UHFFFAOYSA-N
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Description

N-{[8-(3-Methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}-2-phenylbutanamide is a structurally complex molecule featuring a triazolopyridine core fused with a 3-methyl-1,2,4-oxadiazole moiety and a 2-phenylbutanamide side chain. The compound’s design incorporates heterocyclic systems known for their bioisosteric properties and pharmacological relevance. The 1,2,4-oxadiazole ring, for instance, is often utilized to enhance metabolic stability and binding affinity in drug discovery .

Properties

IUPAC Name

N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O2/c1-3-15(14-8-5-4-6-9-14)19(27)21-12-17-23-24-18-16(10-7-11-26(17)18)20-22-13(2)25-28-20/h4-11,15H,3,12H2,1-2H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHPKDAMEBSYKQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2=NN=C3N2C=CC=C3C4=NC(=NO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[8-(3-Methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}-2-phenylbutanamide typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structures, followed by their functionalization and coupling.

    Preparation of 1,2,4-Oxadiazole and Triazolopyridine Rings: The synthesis starts with the formation of the 1,2,4-oxadiazole ring through cyclization reactions involving nitriles and amidoximes. The triazolopyridine ring is synthesized via cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids.

    Coupling Reactions: The key step involves coupling the 1,2,4-oxadiazole and triazolopyridine rings through a methyl linker. This is achieved using reagents like methyl iodide under basic conditions.

    Final Amidation: The final step involves the amidation of the coupled intermediate with 2-phenylbutanoic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors for better control of reaction conditions and the development of greener synthesis methods to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-{[8-(3-Methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}-2-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, Nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.

    Materials Science: Its heterocyclic rings and functional groups can be utilized in the design of novel materials with specific electronic or photophysical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism by which N-{[8-(3-Methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}-2-phenylbutanamide exerts its effects involves binding to specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or synthetically related molecules, drawing parallels and distinctions based on the provided evidence.

Structural Features

Compound Core Structure Key Heterocycles Functional Groups
Target Compound Triazolopyridine 1,2,4-Oxadiazole, Triazole Phenylbutanamide
Compound (7a-c) Benzo[b][1,4]oxazin 1,2,4-Oxadiazole, Pyrimidine Substituted-phenyl
Compound (I) Pyrazole-Thiazole Pyrazole, Thiazole Methyl(3-methylphenyl)amide
  • Common Elements : The target compound and ’s derivatives both incorporate 1,2,4-oxadiazole, a heterocycle prized for its metabolic resistance and hydrogen-bonding capacity .
  • Divergences : The triazolopyridine core in the target compound contrasts with the benzooxazin-pyrimidine system in and the pyrazole-thiazole scaffold in . These structural differences influence physicochemical properties such as solubility and logP, which are critical for bioavailability.

Characterization Techniques

Compound Methods Employed Structural Confirmation
Target Compound Assumed: NMR, IR, Mass Not reported in evidence
Compound (7a-c) ¹H NMR, IR, Mass Agreement with proposed structures
Compound (I) TLC, Recrystallization Recrystallized in isopropanol
  • Spectroscopic Consistency : ’s reliance on ¹H NMR and IR aligns with standard protocols for verifying heterocyclic systems, suggesting similar methods would validate the target compound’s structure .

Pharmacological Considerations

Though pharmacological data for the target compound are absent in the evidence, inferences can be drawn:

  • Oxadiazole Bioactivity : Compounds with 1,2,4-oxadiazole moieties (as in ) often exhibit kinase inhibition or antimicrobial activity due to their electron-deficient nature and ability to mimic peptide bonds .
  • Amide Functionality : The 2-phenylbutanamide group in the target compound resembles ’s alkylamide derivatives, which may enhance membrane permeability or target engagement .

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